molecular formula C15H14FNO4S B4651298 methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate

methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate

Cat. No. B4651298
M. Wt: 323.3 g/mol
InChI Key: UDTOMEPGQJNGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate, also known as MBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBF is a derivative of benzoic acid and is synthesized through a multistep process.

Scientific Research Applications

Methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has several potential applications in scientific research. It has been shown to possess anticancer properties and has been used in the development of cancer drugs. methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has also been used as a fluorescent probe for the detection of biological molecules. It has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has also been used in the development of new materials for various applications.

Mechanism of Action

The mechanism of action of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to interact with certain proteins in the brain, which may be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has also been shown to have antioxidant properties, which may be responsible for its potential use in the treatment of neurodegenerative disorders. It has been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

Methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It has low toxicity, making it safe for use in vitro and in vivo. It is also easy to synthesize, making it readily available for research. However, the synthesis of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate is a complex process that requires expertise in organic chemistry. It is also relatively expensive, which may limit its use in certain research projects.

Future Directions

There are several future directions for the research of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate. One potential direction is the development of new cancer drugs based on the structure of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate. Another potential direction is the use of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate as a fluorescent probe for the detection of biological molecules. methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate may also be studied for its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research may be conducted to better understand the mechanism of action of methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate and its potential interactions with other molecules.

properties

IUPAC Name

methyl 3-[(2-fluorophenyl)methylsulfonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-21-15(18)11-6-4-7-13(9-11)17-22(19,20)10-12-5-2-3-8-14(12)16/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTOMEPGQJNGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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